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preproendothelin - 114540-95-3

preproendothelin

Catalog Number: EVT-1510602
CAS Number: 114540-95-3
Molecular Formula: C16H18N2O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of preproendothelin occurs in two main stages: transcription and translation. The gene encoding preproendothelin is transcribed into messenger RNA (mRNA), which is then translated into the preproendothelin protein in the endoplasmic reticulum of endothelial cells.

Methods and Technical Details

  1. Transcription: The preproendothelin gene undergoes transcription to produce mRNA. This process can be influenced by various factors, including extracellular signals that regulate gene expression.
  2. Translation: The mRNA is translated into the preproendothelin protein, which includes a signal peptide that directs the nascent protein to the secretory pathway.
  3. Post-Translational Modifications: After synthesis, preproendothelin undergoes several modifications, including cleavage by furin-like proteases to produce proendothelin, which is further processed into active endothelins by metalloproteases .
Molecular Structure Analysis

The molecular structure of preproendothelin consists of 212 amino acids with a characteristic hydrophobic signal sequence at the N-terminus. This structure plays a critical role in its secretion and processing.

Structure Data

  • Molecular Weight: Approximately 24 kDa.
  • Amino Acid Composition: Contains various hydrophobic and polar residues that facilitate its interaction with cellular membranes.
  • Secondary Structure: Predominantly alpha-helical regions are present, contributing to its stability and function .
Chemical Reactions Analysis

Preproendothelin undergoes several key reactions during its processing:

  1. Cleavage by Furin-like Proteases: This initial cleavage occurs within the endoplasmic reticulum or Golgi apparatus, converting preproendothelin into proendothelin.
  2. Further Processing by Metalloproteases: Proendothelin is then cleaved by specific metalloproteases to yield active endothelins, which exert their biological effects on vascular smooth muscle cells.

These reactions are critical for the regulation of vascular tone and blood pressure .

Mechanism of Action

The mechanism of action of preproendothelin involves its conversion to active endothelins that bind to specific receptors (ETA and ETB) on target cells:

  1. Binding to Receptors: Active endothelins bind to ETA receptors primarily found in vascular smooth muscle cells, leading to vasoconstriction.
  2. Signal Transduction: This binding activates various intracellular signaling pathways, including phospholipase C and protein kinase C pathways, resulting in increased intracellular calcium levels and subsequent contraction of smooth muscle cells.

Data suggest that endothelins also play roles in cell proliferation and inflammation through activation of ETB receptors located on endothelial cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Preproendothelin is soluble in aqueous solutions due to its polar amino acid residues.
  • Stability: The protein exhibits stability under physiological conditions but can be subject to degradation by proteolytic enzymes.

Chemical Properties

  • pH Sensitivity: The activity and stability of preproendothelin can be influenced by pH levels.
  • Thermal Stability: It maintains functionality within a physiological temperature range but may denature at elevated temperatures.

Relevant analyses indicate that modifications such as oxidation can affect its structural integrity .

Applications

Preproendothelin has significant scientific applications:

  1. Research Tool: It serves as a model for studying peptide processing and receptor interactions in vascular biology.
  2. Therapeutic Targets: Given its role in hypertension and cardiovascular diseases, components of the endothelin system are targeted for drug development aimed at managing these conditions.
  3. Biomarker Potential: Levels of preproendothelin or its derivatives may serve as biomarkers for various cardiovascular diseases or conditions associated with endothelial dysfunction .
Molecular Biology of Preproendothelin

Gene Structure and Organization of EDN1

Genomic Localization and Exon-Intron Architecture

The EDN1 gene, located on human chromosome 6p24.1, spans approximately 6.8 kilobases (kb) of genomic DNA. It consists of five exons separated by four introns, encoding the 212-amino acid preproendothelin-1 (PPET-1) precursor protein. The primary transcriptional start site is positioned 31 bp downstream of a TATA box motif, with an alternative start site identified 65 bp upstream in certain tissues like the heart and brain. Exon 1 contains the 5′-untranslated region (UTR) and the signal peptide sequence, while exon 2 harbors the mature 21-amino acid endothelin-1 (ET-1) sequence. Exon 3 encodes a region homologous to ET-1, and exons 4–5 form the 3′-UTR, which includes regulatory elements critical for mRNA stability [1] [6] [9].

Table 1: Exon-Intron Structure of the Human EDN1 Gene

ExonSize (bp)Encoded DomainFunctional Significance
11295′-UTR + Signal PeptideTargeting to secretory pathway
2182Mature ET-1 + Big ET-1 segmentVasoactive peptide core
3117ET-1-like sequenceEvolutionary conserved domain
41,0263′-UTR (partial)AU-rich elements for mRNA stability
51,1563′-UTR (partial) + Polyadenylation sitemiRNA binding sites

Promoter Region Analysis: Regulatory Elements

The EDN1 promoter contains several cis-acting elements that enable responsiveness to physiological and pathological stimuli:

  • AP-1 (Activator Protein-1) sites: Located at positions –120 and –150 bp, these octanucleotide sequences (5′-TGAGTCA-3′) bind FOS/JUN complexes, mediating induction by phorbol esters and oxidative stress [1] [2].
  • NF-κB (Nuclear Factor Kappa B) motifs: Positioned at –3,200 bp, these sites respond to inflammatory cytokines (e.g., TNF-α) and shear stress [2].
  • TGF-β (Transforming Growth Factor Beta) responsive elements: Consensus sequences for Nuclear Factor 1 (NF-1) at –500 bp drive EDN1 upregulation during tissue fibrosis [1] [5].
  • Hypoxia-Responsive Elements (HREs): Bind HIF-1α under low oxygen conditions, enhancing transcription in ischemic tissues [2].
  • Acute Phase Reactant Regulatory Elements: Hexanucleotide motifs induced by physical stress or inflammation [1].

Table 2: Key Regulatory Motifs in the EDN1 Promoter

MotifPosition (bp)Binding FactorInducing Stimuli
AP-1–120, –150FOS/JUN complexPhorbol esters, oxidative stress
NF-1–500Nuclear Factor 1TGF-β, fibrotic signaling
NF-κB–3,200p50/p65 subunitsTNF-α, IL-1β, shear stress
HRE–900HIF-1αHypoxia, ischemia
Acute Phase RE–1,800STAT3Inflammation, acute injury

Transcriptional Regulation of EDN1

Role of Transcription Factors

  • FOS/JUN Complex: Forms the AP-1 heterodimer that binds promoter elements, initiating rapid transcription within 10 minutes of stimuli like angiotensin II or thrombin. This complex integrates MAP kinase signaling cascades (e.g., ERK1/2) [2] [4].
  • GATA-Binding Proteins: GATA-2 and GATA-4 recognize WGATAR motifs in the proximal promoter. GATA-2 is essential for endothelial-specific EDN1 expression, while GATA-4 mediates cardiac responses to pressure overload [2].
  • Vascular Endothelial Zinc Finger 1 (Vezf1): Binds to the –55 bp site, acting as a master regulator of endothelial EDN1 expression. Its activity is inhibited by p68RacGAP and activated by PI3K-dependent pathways under insulin stimulation [2].

Epigenetic Modifications

  • DNA Methylation: Hypomethylation of CpG islands near the transcription start site correlates with elevated EDN1 expression in pulmonary hypertension and atherosclerosis. Methyltransferase inhibitors (e.g., 5-aza-2′-deoxycytidine) increase ET-1 production in endothelial cells [7].
  • Histone Acetylation: Histone acetyltransferases (HATs) like p300/CBP facilitate chromatin relaxation at the EDN1 locus. Conversely, histone deacetylases (HDACs) suppress transcription. TGF-β recruits HATs to the promoter via SMAD complexes, enhancing acetylation at H3K27 [7].

Post-Transcriptional Processing

mRNA Stability and AU-Rich Elements

The 3′-untranslated region (3′-UTR) of EDN1 mRNA spans ~1,000 nucleotides and contains three to seven AU-rich elements (AREs) depending on species. These AUUUA pentameters confer mRNA instability by recruiting decay complexes:

  • ARE-Mediated Decay: AUF1 (ARE-binding protein) binds to positions 978–987 and 952–991 in the human 3′-UTR, recruiting the exosome complex for 3′→5′ degradation. Deletion of AREs extends mRNA half-life from 15 minutes to >1 hour [1] [4] [7].
  • Stabilization Mechanisms: Cycloheximide (translation inhibitor) superinduces EDN1 mRNA by blocking ARE-dependent decay. Hypoxia stabilizes transcripts via HuR protein binding to AREs, increasing ET-1 secretion [1] [4].
  • Conserved Instability Element: A 250-bp segment in the 3′-UTR is 90% conserved between humans and pigs, suggesting evolutionary pressure to maintain tight post-transcriptional control [9].

Table 3: AU-Rich Elements (AREs) in the EDN1 3′-UTR

Position (Human mRNA)ARE SequenceBinding ProteinFunctional Outcome
166–170AUUUUHuRmRNA stabilization under hypoxia
373–377AUUUAmiR-125a/125bmiRNA-mediated decay
952–956AUUUAAUF1Exosome recruitment
978–982AUUUAAUF1Proteasome-dependent decay

Translational Regulation and miRNA Interactions

  • miRNA Targeting: The EDN1 3′-UTR harbors binding sites for multiple microRNAs, which dampen translation or accelerate decay:
  • miR-199a-5p: Binds position 166, suppressing ethanol-induced ET-1 upregulation in liver sinusoidal endothelial cells. Overexpression reduces ET-1 secretion by 60% [4] [8].
  • miR-125a/b: Target the 373 site, with opposing regulation by oxidized LDL (oxLDL increases miR-125a but decreases miR-125b) in vascular endothelium [4].
  • miR-1: Downregulated in hepatocarcinoma, leading to ET-1 overexpression and tumor proliferation. Reintroduction of miR-1 reduces ET-1 levels by 40% [4].
  • RISC Complex Recruitment: Ago2 immunoprecipitation confirms direct binding of the RNA-induced silencing complex to the EDN1 3′-UTR. Anti-miR-709 oligonucleotides block this interaction in renal collecting duct cells, increasing ET-1 translation [8] [10].
  • Tissue-Specific miRNA Landscapes: Inner medullary collecting duct cells express 34 high-abundance miRNAs (e.g., let-7c, miR-709) that target EDN1, explaining renal-specific ET-1 suppression despite high mRNA transcription [8].

Table 4: Experimentally Validated miRNAs Targeting EDN1 mRNA

miRNABinding Position (3′-UTR)Regulating StimuliFunctional Impact
miR-199a-5p166Ethanol, hypoxiaBlocks endothelial ET-1 induction
miR-125a373oxLDL, inflammationAttenuates atherosclerosis progression
miR-125b373oxLDL, shear stressModulates vasoconstriction
miR-11,022Cardiac/skeletal developmentSuppresses ET-1 in muscle differentiation
miR-320689High glucoseDysregulated in diabetic complications
miR-709854AldosteroneControls renal sodium excretion

Properties

CAS Number

114540-95-3

Product Name

preproendothelin

Molecular Formula

C16H18N2O6

Synonyms

preproendothelin

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